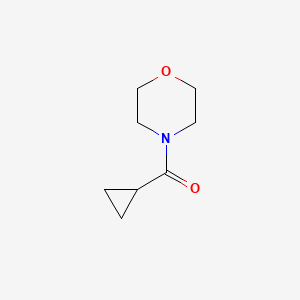

Cyclopropyl(morpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopropyl is a three-membered ring structure derived from cyclopropane . Morpholino refers to the six-membered ring structure found in morpholine . A compound named “Cyclopropyl(morpholino)methanone” would likely contain these structural elements, but without specific information or context, it’s difficult to provide a detailed description.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure . Without a specific structure for “this compound”, it’s difficult to provide a detailed analysis of its physical and chemical properties.Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis :

- A study by Westphal et al. (2014) explored the structure elucidation of a new open-chain isomer of cyclopropoylindole A-796,260, showcasing the chemical complexity and potential for varied synthesis pathways of compounds related to Cyclopropyl(morpholino)methanone (Westphal, F., Girreser, U., & Knecht, S., 2014).

Crystallography and Structure Analysis :

- The crystal structure analysis of a morpholino compound synthesized from natural podocarpic acid was discussed by Bakare et al. (2005), highlighting the relevance of this compound derivatives in structural biology and crystallography (Bakare, O., John, N., Butcher, R., & Zalkow, L., 2005).

Antitumor Activity :

- Tang and Fu (2018) researched the synthesis and antitumor activity of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, demonstrating the potential therapeutic applications of this compound derivatives in cancer treatment (Tang, Z.-h., & Fu, W., 2018).

Antiproliferative Activity :

- Benaka Prasad et al. (2018) conducted studies on the synthesis, structural exploration, and antiproliferative activity of a novel heterocycle related to this compound (Benaka Prasad, S., Anandakumar, C., Raghu, A., Reddy, K. R., Urs, M. D., & Naveen, S., 2018).

Radiochemical Synthesis for Imaging :

- Wang et al. (2017) described the synthesis of a PET imaging agent, showcasing the use of this compound derivatives in medical imaging, particularly in the context of Parkinson's disease (Wang, M., Gao, M., Xu, Z., & Zheng, Q., 2017).

Combinatorial Chemistry :

- Grover et al. (2004) discussed an efficient synthesis of cyclopropyl phenyl methanones as combinatorial scaffolds, indicating the role of this compound derivatives in drug discovery and combinatorial chemistry (Grover, R., Mishra, R., Kundu, B., Tripathi, R., & Roy, R., 2004).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Cyclopropyl(morpholino)methanone is a complex compound that interacts with various targets within the body. It’s known that morpholine derivatives have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that morpholine derivatives interact with their targets and cause changes that lead to their biological effects . For instance, some morpholine derivatives show their action by central inhibitory action on several kinases enzymes concerned in cytokinesis & cell cycle regulation .

Pharmacokinetics

Understanding the adme properties of existing antisense oligonucleotides can foster further improvement of this cutting-edge therapy .

Result of Action

It’s known that morpholine derivatives have a wide range of biological activities, which suggests that this compound could have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

cyclopropyl(morpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(7-1-2-7)9-3-5-11-6-4-9/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMTWEKYJARZAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2704594.png)

![7-(4-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2704595.png)

![1-[(4-methylphenyl)methyl]-N-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2704596.png)

![1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2704602.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butyramide](/img/structure/B2704603.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethan-1-one](/img/structure/B2704606.png)

![N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2704608.png)